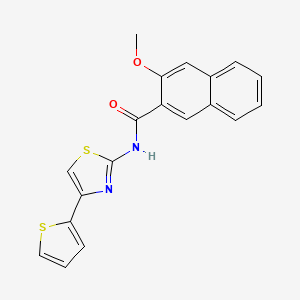![molecular formula C18H17N3O2 B2708642 7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-26-8](/img/structure/B2708642.png)
7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
Chemical Modification for Biological Activity Optimization
Chemical modification of the pyridine moiety, including the displacement of the methyl group in the pyrido[1,2-a]pyrimidine nucleus, has been explored as a strategy to optimize the biological properties of related compounds. Research by Ukrainets et al. (2015) involved synthesizing derivatives by reacting corresponding benzylamines with ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a] pyrimidine-3-carboxylate to study their analgesic properties. This modification led to increased biological activity in para-substituted derivatives, suggesting potential for new analgesic developments (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Cytotoxic Activity Studies
Investigations into the cytotoxic activities of various pyrimidine derivatives, including those structurally related to "7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide," have been conducted. Bu et al. (2001) synthesized a series of compounds to study their effects on cancer cell growth and found specific derivatives to exhibit significant anti-tumor activity, demonstrating the potential for these compounds in cancer therapy (Bu, Deady, Finlay, Baguley, & Denny, 2001).
Metabolism and Disposition Studies
Monteagudo et al. (2007) utilized 19F-NMR spectroscopy to study the metabolism and disposition of potent HIV integrase inhibitors closely related to "this compound." Their research aimed to support drug discovery by providing data on metabolic fate and excretion balance, highlighting the compound's relevance in HIV treatment research (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007).
Antitumor Activity Exploration
The synthesis and evaluation of compounds for antitumor activity have also been a significant area of research. Grivsky et al. (1980) described the synthesis of derivatives and their testing against various cancer models, contributing to understanding the potential therapeutic applications of such compounds (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Mechanism of Action
Target of Action
Compounds similar to “7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” often target enzymes or receptors in the body. For example, they might inhibit or activate certain enzymes, or they might bind to specific receptors and modulate their activity .
Mode of Action
Once the compound binds to its target, it can alter the target’s activity. This could involve inhibiting an enzyme’s ability to catalyze a reaction, or it could involve activating a receptor and triggering a cellular response .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For instance, if the compound inhibits an enzyme, it could disrupt a metabolic pathway and prevent the production of certain molecules. On the other hand, if it activates a receptor, it could trigger a signaling pathway and lead to changes in gene expression .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can affect its bioavailability. Factors such as the compound’s solubility, stability, and molecular size can influence how well it is absorbed, how widely it is distributed in the body, how quickly it is metabolized, and how efficiently it is excreted .
Result of Action
The ultimate effects of the compound’s action can vary widely depending on its specific targets and mode of action. It could lead to changes in cellular function, alterations in metabolic processes, or modifications in signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance the compound’s activity, while others might inhibit it .
Future Directions
Pyrimidines and their derivatives have been the focus of many research studies due to their wide range of pharmacological effects . Future research may focus on the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
7-methyl-N-[(4-methylphenyl)methyl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-3-6-14(7-4-12)9-20-17(22)15-10-19-16-8-5-13(2)11-21(16)18(15)23/h3-8,10-11H,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKLDPKUGLHCIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN=C3C=CC(=CN3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
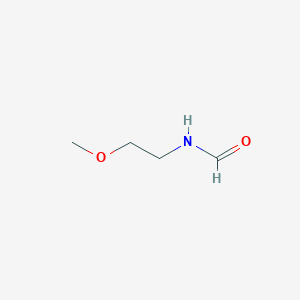
![5-Methyl-6-[(6-methyl-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxole](/img/structure/B2708560.png)
![4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2708561.png)
![N-(4-methoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2708564.png)
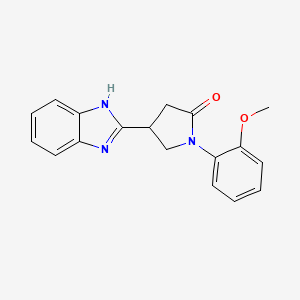
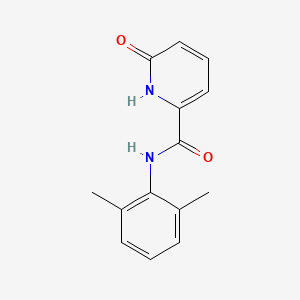
![1-benzyl-3-[4-(dimethylamino)phenyl]-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2708567.png)
![3-(2-chloro-6-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708570.png)
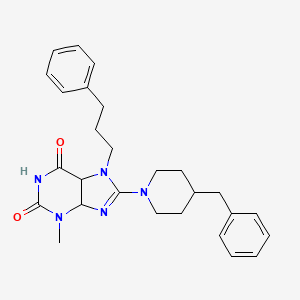
![2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide](/img/structure/B2708573.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2708576.png)

